

# Application Notes & Protocols: Synthesis and Characterization of Polydicyclopentadiene (pDCPD) Composites with Glass Fibers

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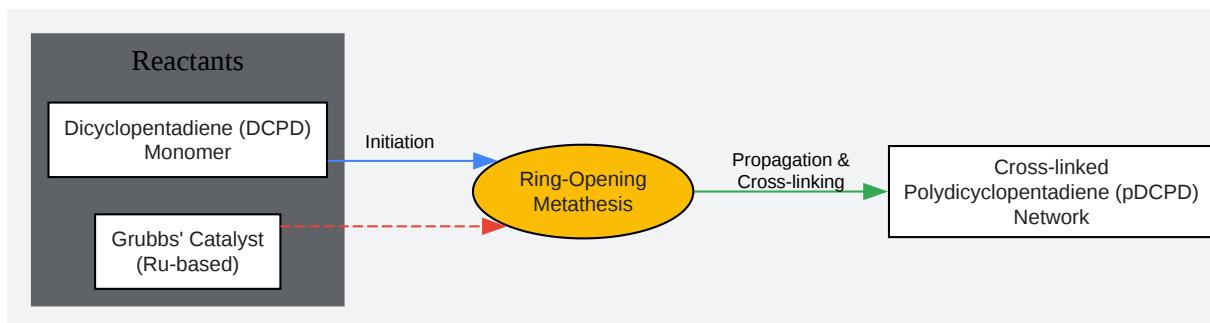
## Introduction

Polydicyclopentadiene (**pDCPD**) is a high-performance thermoset polymer synthesized via Ring-Opening Metathesis Polymerization (ROMP) of its monomer, dicyclopentadiene.<sup>[1]</sup> The resulting cross-linked polymer exhibits a unique and desirable combination of properties, including high impact strength and fracture toughness, excellent chemical and corrosion resistance, and thermal stability.<sup>[2][3]</sup> The low viscosity of the dicyclopentadiene (**DCPD**) monomer makes it particularly suitable for manufacturing large and complex parts through processes like reaction injection molding (RIM) and vacuum-assisted resin transfer molding (VARTM).<sup>[4][5]</sup>

Reinforcing **pDCPD** with glass fibers significantly enhances its mechanical properties, such as tensile and flexural strength, making it a competitive alternative to traditional epoxy and polyester composites in demanding applications.<sup>[6]</sup> These applications include body panels for automotive and agricultural equipment, infrastructure components, and corrosion-resistant tanks and piping.<sup>[3][7]</sup> This document provides detailed protocols for the synthesis of **pDCPD**/glass fiber composites and summarizes key performance data for researchers and scientists in materials science.

## Reaction Pathway: Ring-Opening Metathesis Polymerization (ROMP)

The synthesis of **pDCPD** is achieved through the ROMP of **DCPD** monomer. This reaction is initiated by a transition-metal catalyst, typically a ruthenium-based complex like Grubbs' catalyst, which is tolerant to various functional groups, oxygen, and moisture.[1][4] The catalyst cleaves the highly strained norbornene ring of the **DCPD** monomer, initiating a chain-growth polymerization process that ultimately leads to a highly cross-linked polymer network.[8] The polymerization is highly exothermic, with a reported enthalpy of 300–450 J/g.



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**Caption:** ROMP of **DCPD** to form a cross-linked **pDCPD** network.

## Experimental Protocols

### Protocol 1: Fabrication of **pDCPD**/Glass Fiber Composites via VARTM

This protocol describes a general procedure for fabricating composite panels using Vacuum-Assisted Resin Transfer Molding (VARTM), a common technique for **pDCPD** composites due to the resin's low viscosity.[4]

#### Materials and Equipment:

- Dicyclopentadiene (**DCPD**) monomer
- Ruthenium-based ROMP catalyst (e.g., Grubbs' catalyst)

- Woven glass fiber fabric (sizing should be compatible with pDCPD)[4][9]
- Flat mold plate (glass or aluminum)
- Release agent
- Vacuum bagging materials (peel ply, distribution media, vacuum bag, sealant tape)
- Resin inlet and vacuum outlet ports
- Vacuum pump and resin trap
- Heated press or oven for curing and post-curing

#### Procedure:

- Mold Preparation: Clean the mold surface thoroughly and apply a suitable release agent according to the manufacturer's instructions. Allow it to dry completely.
- Fiber Layup: Cut the glass fiber fabric to the desired dimensions. Stack the layers (plies) onto the mold surface. Place a layer of peel ply over the fiber stack, followed by the resin distribution medium.
- Vacuum Bagging: Frame the entire layup with sealant tape. Position the resin inlet and vacuum outlet tubes. Place the vacuum bag over the assembly and seal it against the sealant tape.
- Resin Preparation: In a separate container, prepare the pDCPD resin system. This typically involves mixing the **DCPD** monomer with the catalyst solution. The catalyst-to-monomer ratio will dictate the reaction speed (pot life).[1] For some systems, the monomer is divided into two parts, with the catalyst added to one and a co-catalyst or activator to the other, to be mixed just before infusion.
- Infusion: Connect the vacuum outlet to the vacuum pump with a resin trap in-line. Draw a vacuum to consolidate the fiber preform and check for leaks. Once a stable vacuum is achieved, place the resin inlet tube into the prepared resin mixture and open the clamp to allow the low-viscosity resin to infuse and wet-out the glass fibers.

- Curing: Once the fibers are fully saturated with resin, clamp both the inlet and outlet lines. The part can be cured at room temperature or using a heated platen. A typical cure cycle might involve an initial hold at 60 °C until the resin gels.[4]
- Post-Curing: After the initial cure, the part is demolded. To achieve optimal mechanical and thermal properties, a post-curing step at a higher temperature is often required. For example, a post-cure schedule could be 4 hours at 121 °C, followed by 2 hours at 177 °C.[4]
- Finishing: After post-curing, the composite panel can be trimmed to its final dimensions.

## Protocol 2: Mechanical Property Characterization

This protocol outlines the general steps for tensile and flexural testing of the fabricated composites. All sample preparation and testing should conform to relevant ASTM standards (e.g., ASTM D3039 for tensile properties, ASTM D790 for flexural properties).

### Procedure:

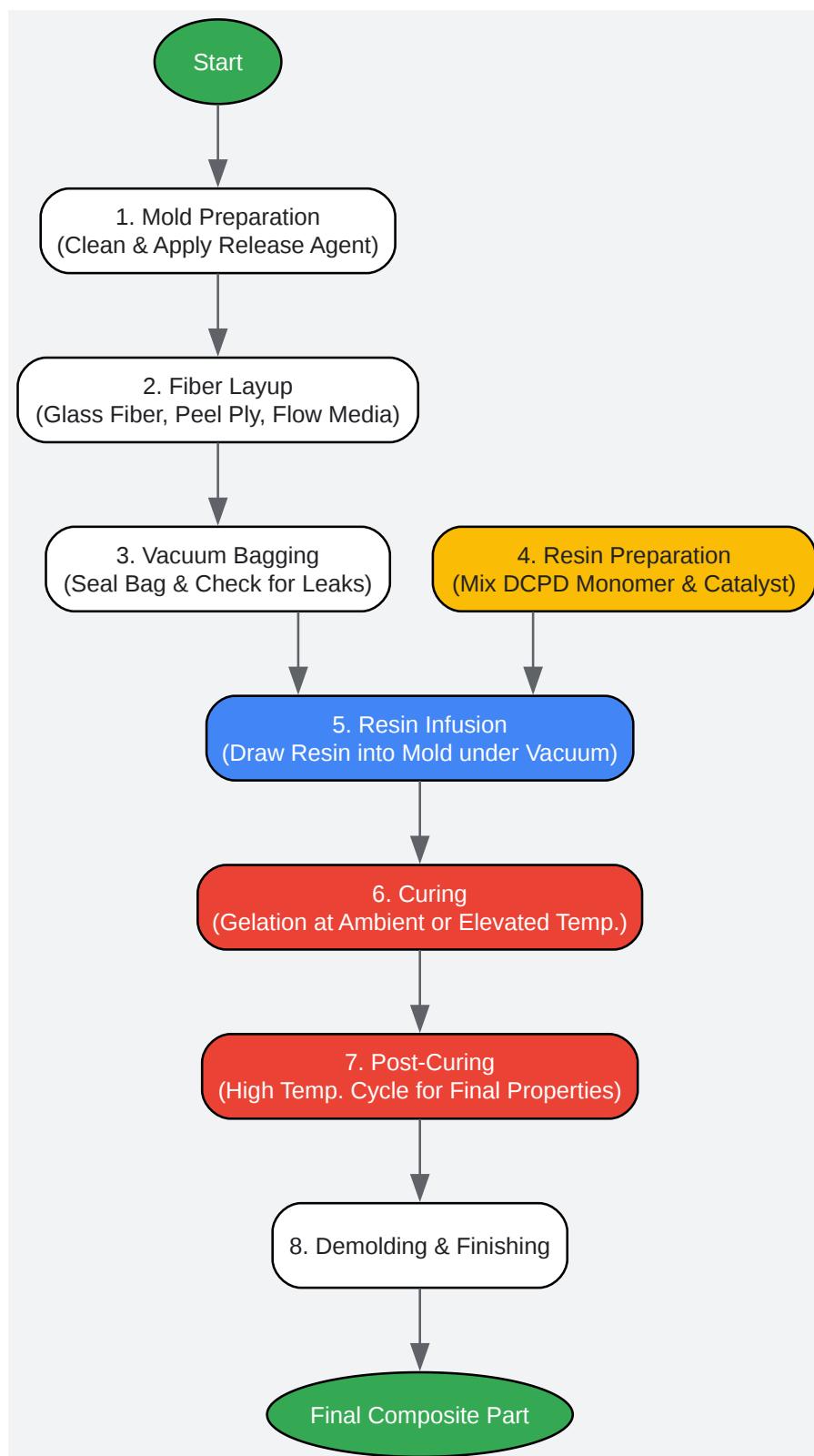
- Sample Preparation: Cut rectangular test coupons from the fabricated composite panels using a water-cooled diamond saw to prevent thermal damage.[7] Precisely measure the width and thickness of each specimen.
- Tensile Testing:
  - Bond end tabs to the specimens if required by the standard to prevent gripping-induced failures.
  - Mount the specimen in the grips of a universal testing machine.
  - Apply a tensile load at a constant crosshead displacement rate until the specimen fails.
  - Record the load and displacement data to calculate tensile strength, Young's modulus, and strain at failure.[6]
- Flexural Testing (3-Point Bending):
  - Place the specimen on two supports in the test fixture.

- Apply a load to the center of the specimen at a constant rate.[7]
- Record the load and deflection to determine the flexural strength and modulus.
- Interlaminar Shear Strength (ILSS):
  - Perform a short-beam shear test (ASTM D2344) to evaluate the quality of the fiber-matrix interface.[9][10] Poor interfacial bonding is a known challenge and can manifest as low ILSS values.[4]

## Visualizations

### Experimental Workflow: VARTM Process

The following diagram illustrates the logical workflow for fabricating pDCPD/glass fiber composites using the VARTM process.

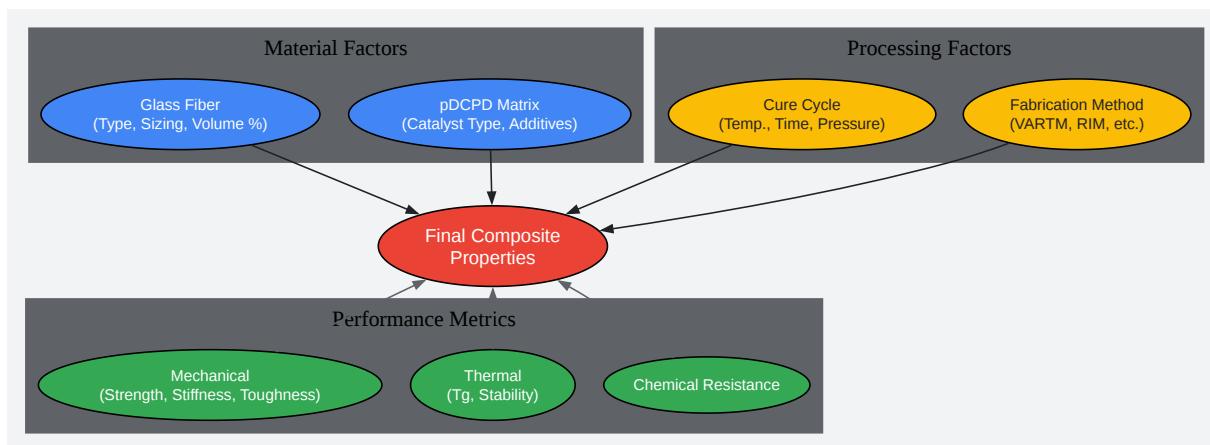


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**Caption:** General experimental workflow for VARTM fabrication.

## Factors Influencing Composite Performance

The final properties of a **pDCPD**/glass fiber composite are dependent on a variety of material and processing parameters. Understanding these relationships is critical for optimizing performance.



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**Caption:** Key factors influencing **pDCPD** composite properties.

## Quantitative Data Summary

The following tables summarize key mechanical properties of **pDCPD** composites from published literature, providing a basis for comparison.

Table 1: Effect of Glass Fiber Reinforcement on **pDCPD** Mechanical Properties

Material	Fiber Content (wt%)	Tensile Strength (MPa)	Flexural Strength (MPa)	Notched Impact Strength (KJ/m <sup>2</sup> )	Reference
Neat pDCPD	0%	55 ± 1.1	-	100	[6][11]
pDCPD Composite	25%	82.5 (50% increase)	-	-	[6]
pDCPD Composite	40%	96.8 (76% increase)	-	-	[6]
pDCPD Composite	55%	110.6 (101% increase)	-	-	[6]
pDCPD Composite	~68% (Resin: 30±2%)	1180.1 ± 4.1	1060.4 ± 4.6	145.3 ± 4.8	[10]

Table 2: Comparative Properties of **pDCPD** vs. Epoxy Glass Fiber Composites

Property	pDCPD Composite	Epoxy Composite	Notes	Reference
Tensile Strength	~9% higher (normalized)	Baseline	pDCPD shows slightly better performance.	[7]
Compressive Modulus	~9% higher (normalized)	Baseline	pDCPD composite exhibits higher stiffness.	[7]
Impact Damage Area	~50% smaller	Baseline	Demonstrates superior toughness of pDCPD matrix.	[7]
Interlaminar Shear Strength	Significantly lower	Baseline	Highlights the challenge of fiber-matrix adhesion.[4][9]	[4][9]
Interlaminar Fracture Toughness (Glc)	~3x higher	Baseline	Reflects high resistance to delamination.	[5]
Water Absorption	Low	Higher	pDCPD is inherently more hydrophobic.	[8]

## Conclusion

Glass fiber-reinforced **pDCPD** composites offer a compelling combination of high toughness, damage tolerance, and chemical resistance, driven by the unique properties of the **pDCPD** matrix. The low viscosity of the **DCPD** monomer facilitates efficient manufacturing of large, complex parts. However, achieving optimal performance is critically dependent on establishing strong adhesion at the fiber-matrix interface, often requiring specialized glass fiber sizings compatible with the non-polar **pDCPD** matrix.[7][9] The protocols and data presented here

provide a foundational guide for researchers developing and characterizing these advanced composite materials for a wide range of high-performance applications.

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